

Technical Support Center: Troubleshooting Perovskite Solar Cell Degradation with Cesium Formate

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Compound of Interest		
Compound Name:	Cesium formate	
Cat. No.:	B1260979	Get Quote

Welcome to the technical support center for researchers, scientists, and drug development professionals working with perovskite solar cells (PSCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using **cesium formate** (CsFo) in your experiments.

Troubleshooting Guide

This guide is designed to help you identify and solve common problems encountered during the fabrication and testing of perovskite solar cells incorporating **cesium formate**.

Observed Problem	Potential Cause	Suggested Solution	Relevant Citation(s)
Low Power Conversion Efficiency (PCE)	Incorrect concentration of cesium formate additive.	Optimize the molar percentage of CsHCOO. A 3 mol% addition has been shown to enhance PCE in p-i-n structures.	[1]
Substitution of CsI with CsHCOO instead of using it as an additive.	Use cesium formate as an additive to the perovskite precursor solution rather than a complete substitute for other cesium sources like Csl. Substitution can lead to Pbl ₂ formation and non-uniform films.	[1]	
Poor perovskite film quality (e.g., pinholes, small grains).	Ensure proper substrate cleaning and controlled environmental conditions (humidity, temperature). Cesium formate should promote better crystallization and larger grain sizes.	[1][2]	
Inefficient charge extraction.	Pre-burying cesium formate in the SnO ₂ electron transport layer (ETL) can improve charge extraction by reducing defects at the bottom	[3]	

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	perovskite.		
Poor Device Stability (Rapid Degradation)	Phase segregation in mixed-cation perovskites.	The addition of cesium can enhance thermal stability. However, under combined light and humidity stress, phase separation into Cs-rich and FA-rich domains can occur. Encapsulation and maintaining a dry environment are crucial.	[4]
Sub-optimal cesium formate concentration.	An optimized concentration of cesium formate can improve ambient stability. One study showed that PSCs with a CsHCOO additive retained 90% of their initial PCE after 1000 hours in a controlled humidity environment without encapsulation.	[1]	
Formation of metallic Pb ^o defects.	The formate anion can coordinate with Pb ²⁺ , which helps to inhibit the formation of metallic lead defects on the perovskite film surface. Ensure proper precursor	[1]	

	stoichiometry and annealing conditions.		_
Non-uniform Perovskite Film	Inhomogeneous precursor solution.	Ensure complete dissolution of all precursor components, including cesium formate, in the solvent. Sonication may be helpful.	_
Uncontrolled crystallization rate.	Cesium formate can slow the perovskite growth rate through formate-iodide anion exchange, leading to better film quality. Control the annealing temperature and time carefully.	[1]	
Low Open-Circuit Voltage (V-oc)	High trap-state density.	Cesium formate, when used as a precursor, has been shown to reduce trap-state density, which should lead to a higher V-oc. If V-oc is low, investigate other potential sources of defects.	[5]
Defects at the perovskite/ETL or perovskite/HTL interfaces.	The synergistic effect of Cs ⁺ and HCOO ⁻ can reduce defects. Consider interface passivation strategies in addition to using cesium formate.	[3]	

Low Short-Circuit Current (J-sc)	Incomplete light absorption due to a thin or non-uniform perovskite layer.	Optimize the spin- coating or blade- coating parameters to achieve the desired film thickness and uniformity.	[6][7]
Poor charge carrier collection.	Improved crystallinity and reduced defect density from cesium formate should enhance charge carrier lifetime and diffusion length, leading to higher J-sc. If J-sc is low, verify the quality of your transport layers.	[1]	
Low Fill Factor (FF)	High series resistance or low shunt resistance.	Pinholes or shorts in the perovskite layer can lower the shunt resistance. The improved film quality from cesium formate should mitigate this. High series resistance may be due to the transport layers or contacts.	
Carrier recombination.	Reduced trap density and surface defect passivation from cesium formate should suppress carrier recombination and improve the FF.	[1]	-



Frequently Asked Questions (FAQs)

Q1: What is the primary role of **cesium formate** in perovskite solar cells?

A1: **Cesium formate** (CsHCOO) can serve two main roles: as an additive to the perovskite precursor solution or as a cesium precursor itself. As an additive, it enhances the photovoltaic performance by improving perovskite grain size and crystallinity, reducing Pbl₂ formation, and passivating surface defects.[1] When used as a Cs precursor, it can promote better perovskite crystallization and reduce trap-state density.[5]

Q2: What is the optimal concentration of **cesium formate** to use as an additive?

A2: The optimal concentration can vary depending on the specific perovskite composition and device architecture. However, research has shown that incorporating 3 mol% of CsHCOO as an additive in FA_{0.9}Cs_{0.1}PbI₃ perovskite for p-i-n structured solar cells significantly enhances the power conversion efficiency.[1] It is recommended to perform a concentration optimization study for your specific system.

Q3: Can **cesium formate** completely replace other cesium sources like CsI or CsBr?

A3: It is generally not recommended. Studies have shown that substituting CsI with CsHCOO can lead to the formation of significant amounts of PbI₂ and non-uniform perovskite films, which reduces the performance of the solar cell.[1] Using it as an additive alongside other cesium sources is the more effective approach.

Q4: How does **cesium formate** improve the stability of perovskite solar cells?

A4: **Cesium formate** contributes to improved stability in several ways. The formate anion (HCOO⁻) can coordinate with Pb²⁺, which passivates surface defects and inhibits the formation of metallic lead (Pb⁰).[1] This leads to suppressed carrier recombination. Additionally, the incorporation of **cesium formate** can result in superior ambient stability, with devices retaining a high percentage of their initial efficiency over extended periods, even without encapsulation. [1] The cesium cation itself is also known to enhance the thermal stability of formamidinium-based perovskites.[2]

Q5: What are the potential degradation mechanisms to be aware of when using **cesium** formate?



A5: While cesium enhances stability, mixed-cation perovskites containing both formamidinium (FA) and cesium can still be susceptible to degradation, especially under the combined stress of light and high humidity.[4] Under these conditions, the perovskite can undergo phase separation into δ -CsPbI₃, δ -FAPbI₃, and PbI₂.[4] This highlights the importance of proper device encapsulation and controlling the operating environment.

Q6: Can I use **cesium formate** in different device architectures (n-i-p vs. p-i-n)?

A6: Yes, **cesium formate** has been successfully used as an additive in both n-i-p and p-i-n device structures to improve performance.[1]

Q7: How does the use of **cesium formate** affect the perovskite crystallization process?

A7: **Cesium formate** can slow down the perovskite growth rate. This is achieved through a formate-iodide anion exchange, which allows for better control over the crystallization process, leading to larger grain sizes and improved film quality.[1] When used as a precursor, the formation of HCOO·Pb⁺ and HCOOH·Cs⁺ complexes, followed by the volatilization of HCOOH, also promotes perovskite crystallization.[5]

Experimental Protocols Detailed Methodology for Perovskite Solar Cell Fabrication with Cesium Formate Additive

This protocol is a representative example based on literature for a p-i-n device structure.[1] Researchers should adapt it to their specific laboratory conditions and materials.

- Substrate Preparation:
 - Clean patterned ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
 - Dry the substrates with a nitrogen gun.
 - Treat the substrates with UV-ozone for 15 minutes before use.
- Hole Transport Layer (HTL) Deposition:



- Prepare a PTAA (poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]) solution by dissolving it in toluene.
- Spin-coat the PTAA solution onto the cleaned ITO substrates at 4000 rpm for 30 seconds.
- Anneal the substrates at 100 °C for 10 minutes in air.
- Perovskite Precursor Solution Preparation (with **Cesium Formate** Additive):
 - Prepare the perovskite precursor solution of FA_{0.9}Cs_{0.1}PbI₃ in a mixed solvent of DMF and DMSO.
 - Prepare a stock solution of cesium formate (CsHCOO) in DMSO.
 - Add the desired molar percentage of the cesium formate stock solution to the main perovskite precursor solution. For example, for a 3 mol% additive, add the corresponding volume of the CsHCOO stock solution.
 - Stir the final solution at room temperature for at least 1 hour before use.
- Perovskite Film Deposition:
 - Transfer the substrates with the HTL into a nitrogen-filled glovebox.
 - Spin-coat the perovskite precursor solution (with or without the CsHCOO additive for a control group) onto the HTL at 4000 rpm for 30 seconds.
 - During the spin-coating, at 15 seconds, drop an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.
 - Anneal the perovskite films at 150 °C for 15 minutes.
- Electron Transport Layer (ETL) Deposition:
 - Prepare a C60 solution in chlorobenzene.
 - Spin-coat the C60 solution onto the perovskite layer at 2000 rpm for 30 seconds.
- Buffer Layer Deposition:



- Prepare a BCP (bathocuproine) solution in isopropanol.
- Spin-coat the BCP solution onto the C60 layer at 4000 rpm for 30 seconds.
- Metal Electrode Deposition:
 - Deposit a silver (Ag) or gold (Au) electrode (approximately 100 nm) by thermal evaporation through a shadow mask.

Data Presentation

Performance Comparison of Perovskite Solar Cells With and Without Cesium Formate Additive

The following table summarizes typical performance improvements observed when using **cesium formate** as an additive in a p-i-n device structure.

Parameter	Control Device (without CsHCOO)	Device with 3 mol% CsHCOO Additive	Reference
PCE (%)	18.01	20.04	[1]
V-oc (V)	1.08	1.12	[1]
J-sc (mA/cm²)	22.5	23.6	[1]
FF (%)	74.1	75.6	[1]

The following table summarizes performance improvements when using **cesium formate** as a precursor in a wide-bandgap PSC.



Parameter	Device with CsBr Precursor	Device with CsFa Precursor	Reference
PCE (%)	18.27	20.01	[5]
V-oc (V)	1.13	1.16	[5]
J-sc (mA/cm²)	21.01	21.58	[5]
FF (%)	76.9	79.9	[5]

Visualizations

Logical Workflow for Troubleshooting Low PCE

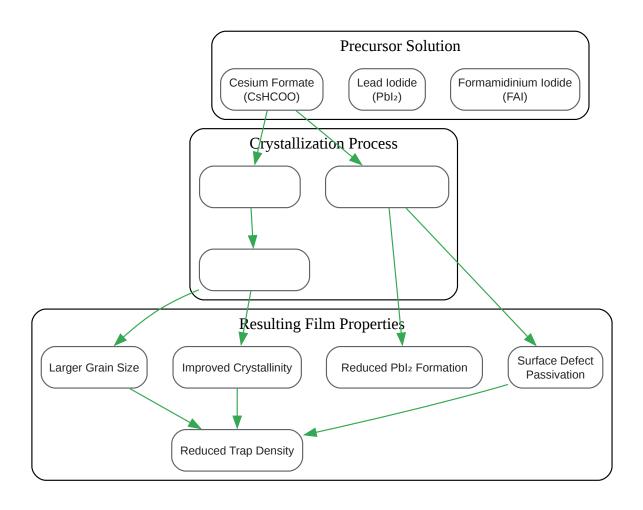


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Caption: Troubleshooting workflow for low power conversion efficiency.

Signaling Pathway of Cesium Formate's Effect on Perovskite Film Quality





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Caption: Mechanism of **cesium formate** improving perovskite film quality.

Experimental Workflow for PSC Fabrication with Cesium Formate





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Caption: Experimental workflow for fabricating PSCs with **cesium formate**.

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